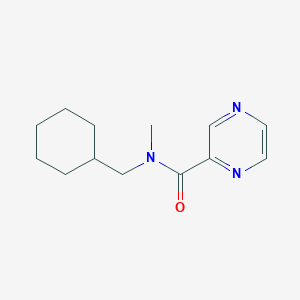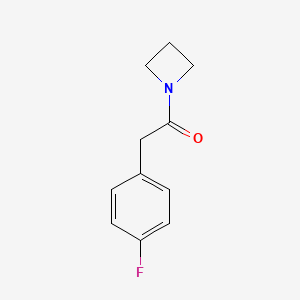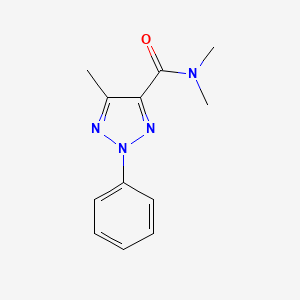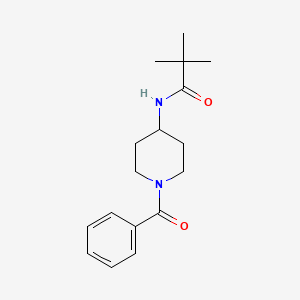![molecular formula C18H18N2O2 B7473765 N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, also known as MCI-186 or Edaravone, is a small molecule drug that has been extensively studied for its neuroprotective effects. It was first developed in Japan in 1984 and has since been approved for clinical use in several countries, including Japan, China, and South Korea.
Wirkmechanismus
The exact mechanism of action of N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, but it is believed to act as a free radical scavenger and to inhibit lipid peroxidation. It may also have anti-inflammatory effects that contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, inhibiting apoptosis, and reducing inflammation. It has also been shown to improve neurological function in animal models of stroke and ALS.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its well-established neuroprotective properties, which make it a useful tool for studying neurological disorders. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide, including:
1. Further elucidating its mechanism of action to better understand how it exerts its neuroprotective effects.
2. Investigating its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
3. Developing new formulations or delivery methods to improve its bioavailability and efficacy.
4. Studying its potential use in combination with other neuroprotective agents to enhance its effects.
In conclusion, N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide is a promising drug that has been extensively studied for its neuroprotective effects. Its antioxidant and anti-inflammatory properties make it a useful tool for studying neurological disorders, and there are several potential future directions for research on this compound.
Synthesemethoden
The synthesis of N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide involves several steps, including the reaction of 2-bromoacetophenone with methyl isocyanate to produce N-methyl-2-bromoacetophenone. This compound is then reacted with 2,3-dihydro-1H-indene-5-carboxylic acid to produce N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its neuroprotective effects in various neurological disorders, including stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have antioxidant properties that can help protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-19-18(22)15-7-2-3-8-16(15)20-17(21)14-10-9-12-5-4-6-13(12)11-14/h2-3,7-11H,4-6H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGKKYRIUQGEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)






![2-fluoro-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]benzamide](/img/structure/B7473732.png)


